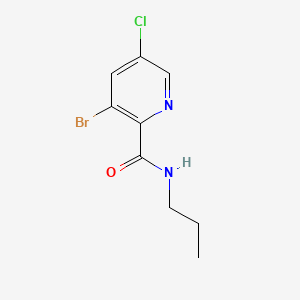

3-Bromo-5-chloro-N-propylpicolinamide

Beschreibung

3-Bromo-5-chloro-N-propylpicolinamide is a halogenated pyridine derivative featuring a bromine atom at the 3-position, a chlorine atom at the 5-position, and an N-propylamide group attached to the pyridine ring. This compound is structurally distinct due to its combination of halogen substituents and the amide functionality, which confer unique physicochemical properties. Its applications span pharmaceutical and agrochemical research, where it serves as a key intermediate for synthesizing bioactive molecules.

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-N-propylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c1-2-3-12-9(14)8-7(10)4-6(11)5-13-8/h4-5H,2-3H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUSJGNYKBLLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=N1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-Bromo-5-chloro-N-propylpicolinamide typically involves several steps, including halogenation and amide formation. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of specific catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

3-Bromo-5-chloro-N-propylpicolinamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloro-N-propylpicolinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in various coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloro-N-propylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-N-phenyl-phthalimide

Structure and Functional Groups :

- Core : Phthalimide (benzene fused with imide group).

- Substituents : Chlorine at position 3, phenyl group at the N-position.

Key Differences :

- Aromatic System : Unlike the pyridine ring in the target compound, 3-chloro-N-phenyl-phthalimide contains a benzene ring fused to an imide group. The imide group introduces rigidity and planar geometry, favoring polymer synthesis.

- Applications: Primarily used as a monomer for polyimides due to its thermal stability and ability to form high-purity intermediates . In contrast, 3-Bromo-5-chloro-N-propylpicolinamide’s pyridine and amide groups make it more suited for drug discovery, where solubility and hydrogen-bonding interactions are critical.

- Reactivity : The chlorine in 3-chloro-N-phenyl-phthalimide acts as a leaving group in nucleophilic aromatic substitution, while the bromine in the target compound offers superior leaving-group ability, enhancing its utility in Suzuki-Miyaura couplings.

3-Bromo-5-nitropicolinonitrile

Structure and Functional Groups :

- Core : Pyridine.

- Substituents : Bromine at position 3, nitro group at position 5, nitrile at the 2-position.

Key Differences :

- Functional Groups: The nitrile group in 3-bromo-5-nitropicolinonitrile is electron-withdrawing, reducing the pyridine ring’s basicity compared to the amide group in the target compound. This affects solubility and metabolic stability.

- Applications : The nitro group facilitates electrophilic aromatic substitution, making this compound useful in agrochemical synthesis. In contrast, the chloro and amide groups in 3-Bromo-5-chloro-N-propylpicolinamide enhance its role in medicinal chemistry, where amides are prevalent in drug scaffolds .

- Reactivity : Nitro groups can be reduced to amines, offering a pathway for further functionalization, whereas the chloro group in the target compound is more inert under similar conditions.

3-Bromo-5-fluoro-N-propylbenzamide

Structure and Functional Groups :

- Core : Benzene.

- Substituents : Bromine at position 3, fluorine at position 5, N-propylamide at position 1.

Key Differences :

- Aromatic System : The benzene ring lacks the pyridine’s basic nitrogen, altering electronic properties. Fluorine’s high electronegativity increases the ring’s electron deficiency compared to chlorine in the target compound.

- Bioactivity : Fluorine’s small size and strong electronegativity enhance membrane permeability and metabolic stability in drug candidates. However, chlorine’s larger size in the target compound may improve steric interactions with biological targets .

- Synthetic Utility : Fluorine is rarely a leaving group, limiting its use in cross-coupling reactions, whereas bromine in the target compound is widely utilized in such transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.